molecular formula C5H9O2P B14713408 1-Methylphospholan-3-one 1-oxide CAS No. 21229-61-8

1-Methylphospholan-3-one 1-oxide

Cat. No.: B14713408
CAS No.: 21229-61-8
M. Wt: 132.10 g/mol
InChI Key: NDNSBYNYXIRVSY-UHFFFAOYSA-N
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Description

1-Methylphospholan-3-one 1-oxide is an organophosphorus compound with the molecular formula C5H11OP It is a cyclic phosphine oxide, characterized by a five-membered ring containing phosphorus, oxygen, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylphospholan-3-one 1-oxide can be synthesized through several methods. One common approach involves the oxidation of 1-methylphospholane using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methylphospholan-3-one 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the oxide back to the corresponding phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Higher oxidation state phosphine oxides.

    Reduction: Corresponding phosphine.

    Substitution: Various substituted phosphine oxides.

Scientific Research Applications

1-Methylphospholan-3-one 1-oxide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential role in biological systems as a phosphorus-containing compound.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.

Mechanism of Action

The mechanism of action of 1-methylphospholan-3-one 1-oxide involves its interaction with molecular targets through its phosphorus and oxygen atoms. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

    1-Methylphospholane 1-oxide: Similar structure but lacks the ketone group.

    Phospholane, 1-methyl-, 1-oxide: Another related compound with slight structural differences.

Uniqueness: 1-Methylphospholan-3-one 1-oxide is unique due to the presence of both a phosphine oxide and a ketone group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications.

Properties

IUPAC Name

1-methyl-1-oxo-1λ5-phospholan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9O2P/c1-8(7)3-2-5(6)4-8/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNSBYNYXIRVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP1(=O)CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299345
Record name 1-methylphospholan-3-one 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21229-61-8
Record name NSC129545
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129545
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methylphospholan-3-one 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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